O-[(2-Methoxy-4-pyridyl)methyl]hydroxylamine
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Overview
Description
O-[(2-Methoxy-4-pyridyl)methyl]hydroxylamine is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. It is known for its unique structure, which includes a methoxy group attached to a pyridyl ring, making it a valuable reagent in synthetic organic chemistry.
Preparation Methods
The synthesis of O-[(2-Methoxy-4-pyridyl)methyl]hydroxylamine involves several steps. One common method includes the O-alkylation of hydroxylamine derivatives. For example, it can be synthesized by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves the methanolysis of hydroxylamine sulfonates .
Chemical Reactions Analysis
O-[(2-Methoxy-4-pyridyl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions. Common reagents used in these reactions include methyl lithium and organolithium compounds.
Scientific Research Applications
O-[(2-Methoxy-4-pyridyl)methyl]hydroxylamine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of O-[(2-Methoxy-4-pyridyl)methyl]hydroxylamine involves its interaction with molecular targets such as DNA. It covalently binds to apurinic/apyrimidinic (AP) DNA damage sites, inhibiting base excision repair (BER). This inhibition can lead to an increase in DNA strand breaks and apoptosis, thereby potentiating the anti-tumor activity of alkylating agents .
Comparison with Similar Compounds
O-[(2-Methoxy-4-pyridyl)methyl]hydroxylamine can be compared with other similar compounds such as:
O-Methylhydroxylamine: Similar in structure but lacks the pyridyl ring, making it less specific in certain reactions.
O-Ethylhydroxylamine: Contains an ethyl group instead of a methoxy group, leading to different reactivity and applications.
Hydroxylamine-O-sulfonic acid: Used as an electrophilic aminating agent, but with different reactivity due to the presence of a sulfonic acid group.
These comparisons highlight the unique structure and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C7H10N2O2 |
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Molecular Weight |
154.17 g/mol |
IUPAC Name |
O-[(2-methoxypyridin-4-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H10N2O2/c1-10-7-4-6(5-11-8)2-3-9-7/h2-4H,5,8H2,1H3 |
InChI Key |
FKFKKPWNEOFXQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)CON |
Origin of Product |
United States |
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